Dodecyl bis(2-methylpropyl) phosphate

説明

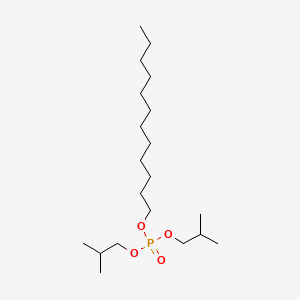

Dodecyl bis(2-methylpropyl) phosphate is an organophosphate ester characterized by a central phosphate group esterified with a dodecyl (C12) chain and two branched 2-methylpropyl (isobutyl) groups. This structure imparts unique physicochemical properties, such as moderate hydrophobicity, thermal stability, and compatibility with polymers.

Applications of this compound are inferred from related compounds. For instance, branched phosphate esters like bis(2-methylpropyl) hydrogen phosphate (DiBHP) are used to protonate polyaniline (PANI) for conductive polymer applications . Additionally, phosphate esters with long alkyl chains, such as phenyl bis(dodecyl) phosphate, are employed as flame retardants in textiles and plastics due to their ability to promote char formation and suppress combustion .

特性

分子式 |

C20H43O4P |

|---|---|

分子量 |

378.5 g/mol |

IUPAC名 |

dodecyl bis(2-methylpropyl) phosphate |

InChI |

InChI=1S/C20H43O4P/c1-6-7-8-9-10-11-12-13-14-15-16-22-25(21,23-17-19(2)3)24-18-20(4)5/h19-20H,6-18H2,1-5H3 |

InChIキー |

NPLRMTFWXJOJFI-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCOP(=O)(OCC(C)C)OCC(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with dodecanol and 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction scheme is as follows:

H3PO4+C12H25OH+2C4H9OH→C20H43O4P+3H2O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: Dodecyl bis(2-methylpropyl) phosphate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and the corresponding alcohols.

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Substitution: The phosphate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Phosphoric acid, dodecanol, and 2-methylpropanol.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates.

科学的研究の応用

Dodecyl bis(2-methylpropyl) phosphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the formulation of biological assays and experiments due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

作用機序

ドデシルビス(2-メチルプロピル)リン酸の作用機序は、主にその界面活性剤特性に関与しています。この化合物は、水溶液の表面張力を低下させ、異なる相の混合と相互作用を向上させます。この特性は、乳化プロセスや疎水性化合物の溶解性を高めるために特に役立ちます。

類似化合物:

ジイソブチルフェタレート: 同様の界面活性剤特性を持つ別の有機リン化合物。

ビス(2-エチルヘキシル)リン酸: 同様のエステル化と界面活性特性を持つ化合物。

独自性: ドデシルビス(2-メチルプロピル)リン酸は、長いドデシル鎖と2つの2-メチルプロピル基の組み合わせが独特であるため、独自の界面活性剤特性が与えられ、さまざまな分野で特殊な用途に適しています。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs: Phosphate vs. Phthalate Esters

Dodecyl bis(2-methylpropyl) phosphate shares structural similarities with diisobutyl phthalate (DiBP) , a bis(2-methylpropyl) ester of phthalic acid. Key differences arise from the central acid group (phosphoric vs. phthalic acid), leading to distinct applications and toxicity profiles:

Phthalates like DiBP are restricted in consumer products due to endocrine-disrupting effects , whereas phosphate esters are increasingly used as safer alternatives in flame retardancy and electronics .

Phosphate Esters with Varying Alkyl Chains

Branching and chain length significantly influence functionality:

Bis(2-methylpropyl) hydrogen phosphate (DiBHP) :

Bis(2-ethylhexyl) phosphate (DiOHP) :

This compound :

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Phosphate Esters

Table 2: Toxicity and Regulatory Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。